

# Meta-analysis of AbGn-107 for Advanced Gastrointestinal Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Agh-107   |           |
| Cat. No.:            | B15614997 | Get Quote |

This guide provides a meta-analysis of the available research on AbGn-107, an antibody-drug conjugate investigated for the treatment of advanced gastrointestinal (GI) cancers. It is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative standard-of-care treatments based on available experimental data. It is important to note that the data for AbGn-107 is from a Phase Ia clinical trial and not from direct comparative studies.

### **Executive Summary**

AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a Lewis A-like glycol-epitope expressed on various GI cancer cells.[1][2] A Phase Ia clinical trial (NCT02908451) evaluated its safety and preliminary efficacy in patients with chemo-refractory gastric, colorectal, pancreatic, or biliary cancers.[1][2] The study showed a manageable safety profile and modest clinical activity in a heavily pretreated patient population.[3] This guide summarizes the findings from this trial and places them in the context of existing therapeutic options for these difficult-to-treat cancers.

# Data Presentation: AbGn-107 Phase Ia Trial Efficacy and Safety

The following tables summarize the quantitative data from the multicenter Phase Ia study of AbGn-107.[1][3]



Table 1: Efficacy of AbGn-107 in Advanced Gastrointestinal Cancers

| Efficacy Endpoint                     | Result                                | Patient Population                                       |
|---------------------------------------|---------------------------------------|----------------------------------------------------------|
| Objective Response Rate (ORR)         | Partial Response in 1 subject         | 39 patients enrolled in dose-<br>escalation phase        |
| Best Response                         | Stable Disease in 18 subjects (46.2%) | 39 patients enrolled in dose-<br>escalation phase        |
| Disease Control > 6 months            | 6 subjects (13.0%)                    | 46 patients (39 in dose-<br>escalation + 7 in expansion) |
| Durable Disease Control > 180<br>days | 4 patients (all pancreatic cancer)    | 35 patients enrolled at the time of this specific report |

Table 2: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events (TEAEs) with AbGn-107

| Adverse Event       | Frequency                    |
|---------------------|------------------------------|
| Infections          | Most common                  |
| Cytopenias          | Most common                  |
| Hyponatremia        | Most common                  |
| Fatigue             | Most common (29% all grades) |
| Abdominal Pain      | Most common                  |
| Diarrhea            | Most common (14% all grades) |
| Neutropenia         | 5 patients (Grade 3 or 4)    |
| Febrile Neutropenia | 1 episode                    |
| CK Elevation        | 1 patient (Grade 4)          |
| Arthralgias         | 1 patient (Grade 3)          |



# Comparison with Standard of Care in Chemorefractory Gastrointestinal Cancers

Direct comparative data for AbGn-107 against standard of care is not available. The following table provides an overview of some established second- and third-line therapies for advanced GI cancers for contextual comparison. Efficacy can vary significantly based on patient population, specific cancer type, and prior treatments.

Table 3: Overview of Selected Standard-of-Care Options for Chemo-refractory GI Cancers



| Cancer Type                                     | Treatment Option                                                                      | Reported Efficacy<br>(examples)                              |
|-------------------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------|
| Gastric Cancer                                  | Trifluridine/tipiracil                                                                | Median OS: 5.7 months vs 3.6 months for placebo[4]           |
| Nivolumab                                       | Median OS: 5.26 months vs<br>4.14 months for placebo[5]                               |                                                              |
| Colorectal Cancer                               | Regorafenib                                                                           | Median OS: 6.4 months vs 5.0 months for placebo[6]           |
| TAS-102 (trifluridine/tipiracil)                | Indicated for previously treated mCRC[6]                                              |                                                              |
| Cetuximab (for KRAS wild-<br>type)              | Response Rate (in combination with irinotecan): 22.9% vs 10.8% for cetuximab alone[7] |                                                              |
| Pancreatic Cancer                               | FOLFIRINOX (after gemcitabine-based therapy)                                          | Considered a standard option[8][9]                           |
| Gemcitabine + nab-paclitaxel (after FOLFIRINOX) | Median OS: 8.5 months (first-line)[10]                                                |                                                              |
| Nanoliposomal irinotecan + 5-<br>FU/LV          | Median OS: 6.1 months vs 4.2 months for 5-FU/LV alone[10]                             |                                                              |
| Biliary Tract Cancer                            | FOLFOX                                                                                | Median OS: 6.2 months vs 5.3 months with supportive care[11] |
| Gemcitabine + cisplatin                         | Median OS: 11.7 months (first-line)[11]                                               |                                                              |

# **Experimental Protocols**

AbGn-107 Phase Ia Clinical Trial (NCT02908451) Methodology[1][2]



- Study Design: A multicenter, open-label, Phase Ia dose-escalation study with a standard 3+3 design, followed by a cohort expansion phase.
- Patient Population: Patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer with an ECOG performance status of 0-1. Positive AG-7 expression was not required for the dose-escalation phase.
- Treatment Regimen: AbGn-107 was administered intravenously. Dosing was evaluated at intervals of every 4 weeks (0.1-1.2 mg/kg) and every 2 weeks (0.8-1.0 mg/kg). The selected dose for the expansion cohort was 1.0 mg/kg every 2 weeks.
- Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD)
  of AbGn-107.
- Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and preliminary anti-tumor activity (Objective Response Rate per RECIST 1.1).
- Assessments: Tumor assessments were performed every 8 weeks. Safety was monitored throughout the study, with dose-limiting toxicities (DLTs) assessed during the first 4 weeks of treatment.

## **Mandatory Visualization**

Mechanism of Action of AbGn-107



Click to download full resolution via product page



Caption: Mechanism of action of the antibody-drug conjugate AbGn-107.

#### AbGn-107 Phase Ia Clinical Trial Workflow



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ASCO American Society of Clinical Oncology [asco.org]
- 3. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemorefractory Gastric Cancer: The Evolving Terrain of Third-Line Therapy and Beyond
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastric Cancer Treatment (PDQ®) NCI [cancer.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. gicancer.or.kr [gicancer.or.kr]
- 8. Chemotherapy for Pancreatic Cancer Pancreatic Cancer Action Network [pancan.org]
- 9. What options are available for refractory pancreatic cancer? PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advanced pancreatic cancer: The standard of care and new opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunotherapy in Biliary Tract Cancers: Current Standard-of-Care and Emerging Strategies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of AbGn-107 for Advanced Gastrointestinal Cancers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614997#meta-analysis-of-agh-107-research-papers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com